molecular formula C15H14ClIO2 B2366103 (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol CAS No. 1298086-29-9

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol

Cat. No.: B2366103
CAS No.: 1298086-29-9
M. Wt: 388.63
InChI Key: LEGZNPPQLJETHD-UHFFFAOYSA-N
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Description

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol is an organic compound with the molecular formula C15H14ClIO2 and a molecular weight of 388.63 g/mol . This compound is characterized by the presence of both chloro and iodo substituents on the phenyl ring, as well as an ethoxy group on another phenyl ring. It is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol typically involves the reaction of 2-chloro-5-iodobenzaldehyde with 4-ethoxyphenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol involves its interaction with specific molecular targets. The chloro and iodo substituents can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol is unique due to the presence of both chloro and iodo substituents, which can enhance its reactivity and interaction with various molecular targets. The ethoxy group also provides additional steric and electronic effects that can influence its chemical behavior.

Properties

IUPAC Name

(2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClIO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(17)5-8-14(13)16/h3-9,15,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGZNPPQLJETHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)I)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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